molecular formula C17H14N2O3 B1221603 2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid CAS No. 352548-58-4

2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid

Cat. No. B1221603
M. Wt: 294.3 g/mol
InChI Key: CQYUJQLWWXSHEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid derivatives often involves intricate processes, including the Ullmann coupling between 2-chlorobenzoic acids and amino acids, providing a valuable method for preparing substituted 1-acetyl-1H-indol-3-yl acetates (Dominguez, Xiao, & Kirsch, 2009). Additionally, microwave-assisted cyclisation and decarboxylation of 2-[(carboxymethyl)amino]benzoic acids have been employed for rapid synthesis of such derivatives (Parshotam, Brazier, Bovill, & Osborn, 2016).

Molecular Structure Analysis

The molecular structure of 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid derivatives reveals their complexity and versatility. These structures are pivotal for understanding their reactivity and properties. For instance, studies on discrete molecular complexes and coordination polymers with various metals have provided insights into their structural intricacies and potential for gas sensing properties (Rad, Dehghanpour, Fatehfard, Gholamrezazadeh, & Mahmoudi, 2016).

Chemical Reactions and Properties

The chemical reactivity of these derivatives is highlighted through various functionalization reactions, such as Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives, showcasing the ability to modify these molecules at specific positions to introduce new functional groups (Li, Cai, Ji, Yang, & Li, 2016).

Scientific Research Applications

Synthesis and Characterization

Research into compounds similar to "2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid" often focuses on their synthesis and chemical properties. For example, studies on salicylic acid derivatives highlight efforts to find alternatives to acetylsalicylic acid due to its adverse effects, despite its medicinal benefits (Tjahjono et al., 2022). Another area of interest is the synthesis of indole and benzothiazole derivatives, known for their broad spectrum of biological activities. These compounds are crucial in developing new drugs and materials, showcasing the diversity of applications ranging from medicinal chemistry to industry (Zhilitskaya et al., 2021).

Biological Activity and Health Implications

Several studies explore the biological activities of compounds structurally related to "2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid," focusing on their antioxidant, antimicrobial, and potential therapeutic effects. For instance, research on natural carboxylic acids from plants, such as benzoic acid and its derivatives, discusses their antioxidant and antimicrobial properties, indicating their significance in drug development and disease prevention (Godlewska-Żyłkiewicz et al., 2020). Furthermore, the microbiota-derived metabolites of aromatic amino acids, including indole and its derivatives, play essential roles in gut health and the prevention of diseases such as non-alcoholic fatty liver disease (NAFLD), showcasing the interplay between microbial metabolism and human health (Shcherbakova et al., 2020).

Future Directions

The indole scaffold has been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

2-[(1-acetylindol-3-yl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-11(20)19-10-15(12-6-3-5-9-16(12)19)18-14-8-4-2-7-13(14)17(21)22/h2-10,18H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQYUJQLWWXSHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C2=CC=CC=C21)NC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353839
Record name 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-Acetyl-1H-indol-3-YL)amino]benzoic acid

CAS RN

352548-58-4
Record name 2-[(1-Acetyl-1H-indol-3-yl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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